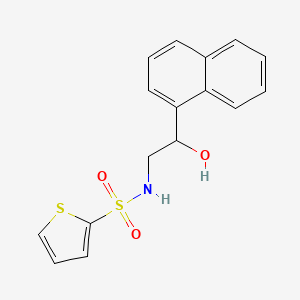

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide

Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a naphthalene ring, a thiophene ring, and a sulfonamide group

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S2/c18-15(11-17-22(19,20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,17-18H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISDQJFPYPYHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide typically involves the following steps:

Formation of the Naphthalene Derivative: The starting material, 2-hydroxy-1-naphthaldehyde, is reacted with an appropriate amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Sulfonation: The amine is reacted with thiophene-2-sulfonyl chloride under basic conditions to form the final sulfonamide product.

The reaction conditions generally involve the use of solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the naphthalene ring can undergo oxidation to form a ketone.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

Oxidation: Formation of naphthalenone derivatives.

Reduction: Formation of thiophene-2-amine derivatives.

Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide exhibit significant anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. Studies have demonstrated that derivatives of thiophene sulfonamides can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

1.2 Antidiabetic Activity

The compound has been investigated for its role in the synthesis of alkaloids with antidiabetic properties. For instance, it can be utilized in the preparation of compounds that target specific metabolic pathways involved in glucose regulation . This application is particularly relevant given the rising incidence of diabetes globally.

Organic Synthesis

2.1 Intermediate in Chemical Reactions

This compound serves as an important intermediate in organic synthesis. It can participate in various reactions to form more complex molecules, including those used in pharmaceuticals and agrochemicals. The unique naphthalene moiety enhances its reactivity and versatility in synthetic pathways .

2.2 Development of Fine Chemicals

The compound is also significant in the production of fine chemicals, which are essential for developing specialized products across industries, including cosmetics and agrochemicals. Its properties allow for the formulation of products with enhanced performance characteristics .

Materials Science

3.1 Conductive Polymers

Recent studies have explored the use of thiophene-based compounds, including this compound, in developing conductive polymers. These materials have potential applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable electrical conductivity and stability .

3.2 Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be incorporated into coatings and adhesives, providing enhanced durability and performance under various environmental conditions . This application is particularly beneficial in industries requiring robust materials that can withstand harsh conditions.

Case Studies

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydroxyl and sulfonamide groups can form hydrogen bonds with biological macromolecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

N-(2-hydroxyethyl)thiophene-2-sulfonamide: Lacks the naphthalene ring, making it less complex.

N-(2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide: Contains a phenyl ring instead of a naphthalene ring, which may alter its reactivity and biological activity.

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzene-2-sulfonamide: Contains a benzene ring instead of a thiophene ring, affecting its chemical properties.

Uniqueness

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the combination of its naphthalene and thiophene rings, along with the sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a thiophene ring sulfonamide core with a naphthalene substituent, contributing to its unique biological profile. The chemical formula can be represented as follows:

Biological Activity Overview

1. Anticancer Activity

Research indicates that compounds with thiophene and sulfonamide moieties exhibit promising anticancer properties. A study on similar thiophene derivatives demonstrated sub-micromolar binding affinities to anti-apoptotic proteins such as Bcl-2 and Mcl-1, with IC50 values below 10 μM in tumor cell lines . The mechanism involves the induction of apoptosis through the mitochondrial pathway, highlighting the potential of this compound in cancer therapy.

Table 1: Anticancer Activity of Related Thiophene Compounds

| Compound ID | Target Protein | Binding Affinity (Ki) | IC50 (μM) |

|---|---|---|---|

| YCW-E5 | Mcl-1 | 0.3 | <10 |

| YCW-E10 | Bcl-2 | 1.0 | <10 |

| YCW-E11 | Bcl-xL | Not specified | <10 |

2. Antimicrobial Properties

In vitro studies have shown that thiophene derivatives possess significant antimicrobial activity against various pathogens. For instance, a derivative with structural similarities to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests a potential application in treating bacterial infections.

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound ID | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 7b | Staphylococcus epidermidis | 0.25 |

The biological activity of this compound is attributed to its ability to interact with specific protein targets involved in cell survival and proliferation:

- Apoptosis Induction : The compound may induce apoptosis in cancer cells by binding to Bcl-2 family proteins, disrupting their function and promoting cell death.

- Antimicrobial Action : The mechanism behind its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving HL-60 leukemia cells, compounds similar to this compound were shown to induce apoptosis effectively, with assays confirming mitochondrial pathway activation . The findings suggest that this class of compounds warrants further investigation for their potential use in cancer therapeutics.

Case Study 2: Antimicrobial Resistance

A comparative study on the antimicrobial efficacy of thiophene derivatives revealed that certain compounds displayed remarkable activity against resistant strains of bacteria, indicating their potential as novel antibiotics in an era of increasing antimicrobial resistance .

Q & A

Q. What are the established synthetic routes for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential steps: (i) Formation of the hydroxy-naphthyl intermediate via nucleophilic substitution or condensation reactions. (ii) Reaction with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaH or EtN) to form the sulfonamide linkage .

- Optimization : Key parameters include pH control (8–10), solvent selection (THF or DMF), and temperature (0–25°C). Catalysts like Pd or Cu may enhance coupling efficiency in naphthalene functionalization .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Analytical Methods :

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm).

- NMR : H and C NMR confirm regiochemistry (e.g., naphthalene C-H couplings at δ 7.5–8.5 ppm) and sulfonamide proton shifts (δ 3.0–4.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~ 388.1 g/mol) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Biological Screening : Evaluated for antiproliferative activity (e.g., U87MG glioma cells) via MTT assays, with IC values compared to reference drugs like doxorubicin .

- Target Hypothesis : Structural analogs inhibit enzymes (e.g., carbonic anhydrase) or bind to receptors (e.g., β3-adrenergic) due to sulfonamide’s electron-withdrawing properties .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methods :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., dihydropteroate synthase). Key residues (e.g., Arg, His) may form hydrogen bonds with the sulfonamide group .

- MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How do structural modifications (e.g., substituents on naphthalene or thiophene) affect bioactivity?

- SAR Insights :

- Naphthalene Modifications : Electron-donating groups (e.g., -OCH) enhance solubility but may reduce binding specificity. Halogenation (e.g., -F) improves metabolic stability .

- Thiophene Variations : 3-Substituted thiophenes increase steric hindrance, altering enzyme inhibition profiles .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Approach :

- X-ray Crystallography : Use SHELX for structure refinement. Analyze hydrogen-bonding networks (e.g., sulfonamide O···H-N interactions) to explain potency variations .

- Data Cross-Validation : Compare unit cell parameters (e.g., space group P2/c) with Cambridge Structural Database entries to identify polymorphic effects .

Q. What strategies mitigate low yields in multi-step synthesis of this compound?

- Solutions :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 min at 60°C) for Pd-catalyzed couplings, improving yield by 20–30% .

- Flow Chemistry : Continuous processing minimizes intermediate degradation, particularly for air-sensitive steps .

Data Presentation

Table 1 : Representative Biological Data for Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.